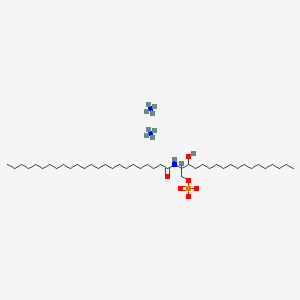
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative. It is a member of the ceramide-1-phosphate family, which plays a crucial role in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, differentiation, and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the following steps:
Sphinganine Synthesis: The initial step involves the synthesis of sphinganine, a long-chain base, through the condensation of palmitoyl-CoA and serine.
N-acylation: Sphinganine is then acylated with lignoceric acid to form N-lignoceroyl-sphinganine.
Phosphorylation: The N-lignoceroyl-sphinganine is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate.
Ammonium Salt Formation: The final step involves the conversion of the free acid form to its ammonium salt by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of sphingolipid-based products, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) and other sphingolipid-binding proteins.
Pathways Involved: It modulates signaling pathways related to cell survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can be compared with other similar compounds:
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate: Similar structure but with a shorter acyl chain.
N-stearoyl-D-erythro-dihydroceramide-1-phosphate: Differing by the length of the acyl chain.
N-arachidoyl-D-erythro-dihydroceramide-1-phosphate: Another variant with a different acyl chain length.
Uniqueness
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its biological activity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C42H92N3O6P |
|---|---|
Molekulargewicht |
766.2 g/mol |
IUPAC-Name |
diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3 |
InChI-Schlüssel |
ADFVSBAEXZLYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


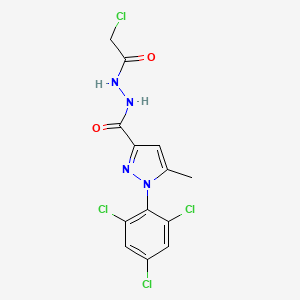


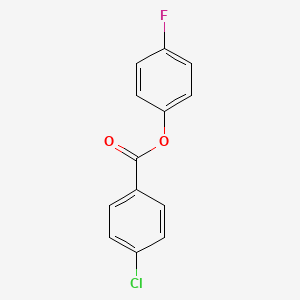
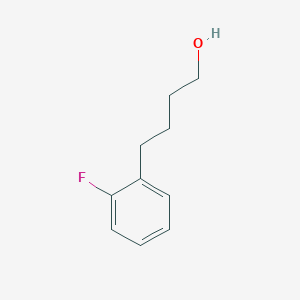

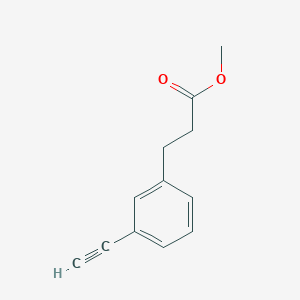
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
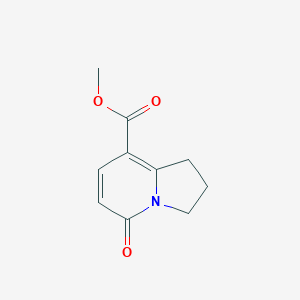
![4-Tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B12075891.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
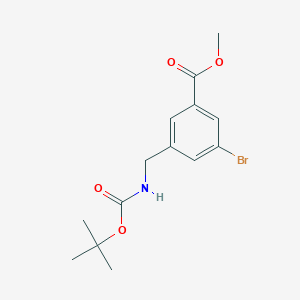
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
